Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Description

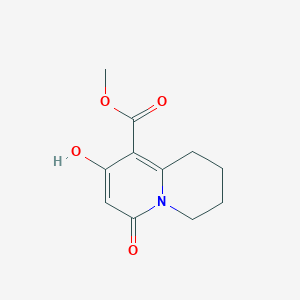

Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (CAS 15997-31-6) is a bicyclic heterocyclic compound with a quinolizine core. Its molecular formula is C₁₁H₁₃NO₄, and it has a molecular weight of 223.23 g/mol . The structure features a hydroxyl group at position 8, a ketone at position 6, and a methyl ester at position 9 (Figure 1).

Properties

IUPAC Name |

methyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)10-7-4-2-3-5-12(7)9(14)6-8(10)13/h6,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMTUVBQOSYASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2C(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the methyl carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at various positions on the quinolizine ring, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products: The major products formed from these reactions include various quinolizine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

A closely related analog is Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 1638612-50-6), which differs by the substitution of a methoxy (-OCH₃) group at position 8 instead of a hydroxyl (-OH). Key comparative

Structural Implications :

Broader Structural Analogs

1,3,4-Oxadiazole Derivatives

Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (from ) share functional group similarities (ester and heterocyclic moieties). These derivatives are noted for antimicrobial and antitumor activities, suggesting that the quinolizine carboxylates may also exhibit such properties .

Diterpenoid Methyl Esters

Natural products such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester () highlight the role of ester groups in stabilizing compounds for biological applications. While structurally distinct from quinolizines, their methyl ester motifs underscore the importance of esterification in modulating bioavailability .

Biological Activity

Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (CAS No. 15997-31-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₀₄ with a molecular weight of 223.23 g/mol. The compound features a quinolizine core structure that is known for its diverse biological activities.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that compounds with the 8-hydroxyquinoline moiety exhibit significant antimicrobial properties. Methyl 8-hydroxy-6-oxo derivatives have been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies suggest that derivatives with enhanced lipophilicity and electron-withdrawing substituents demonstrate improved antibacterial efficacy .

2. Anticancer Potential

The anticancer activity of methyl 8-hydroxyquinoline derivatives has been explored in various studies. These compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. Notably, certain derivatives have shown effectiveness against HeLa cells (cervical cancer) without significant cytotoxicity to normal cells .

3. Neuroprotective Effects

Compounds containing the 8-hydroxyquinoline structure have been recognized for their neuroprotective properties. They act as iron chelators, which may help mitigate neurodegenerative diseases by reducing iron-induced oxidative stress. This property is particularly relevant in conditions such as Alzheimer's disease .

The biological activity of methyl 8-hydroxy-6-oxo derivatives can be attributed to several mechanisms:

- Metal Chelation : The ability to chelate metal ions plays a crucial role in the neuroprotective and antimicrobial effects.

- Enzyme Inhibition : Some derivatives are known to inhibit enzymes involved in cancer progression and microbial resistance.

- Apoptosis Induction : The compounds can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Study on Antimicrobial Activity

A study highlighted the efficacy of methyl 8-hydroxyquinoline derivatives against pathogenic bacteria. The results showed that certain modifications to the chemical structure significantly enhanced antimicrobial activity while maintaining low cytotoxicity levels .

Study on Anticancer Activity

In a recent investigation, methyl 8-hydroxy-6-oxo derivatives were screened against various cancer cell lines. The results indicated that specific derivatives could effectively inhibit tumor growth by inducing apoptosis and modulating key signaling pathways associated with cancer progression .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.